(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core and a sulfamoylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, including the formation of the isoindoline core and the attachment of the sulfamoylphenyl group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the sulfamoylphenyl group, where various nucleophiles can replace existing substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for studying biological pathways and processes.
Medicine: In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)propanamide
- (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-chlorophenyl)propanamide
- (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)propanamide
Comparison: Compared to these similar compounds, (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group. This functional group imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-2-(3-oxo-1H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C17H17N3O4S/c1-11(20-10-12-4-2-3-5-15(12)17(20)22)16(21)19-13-6-8-14(9-7-13)25(18,23)24/h2-9,11H,10H2,1H3,(H,19,21)(H2,18,23,24)/t11-/m0/s1 |
InChI Key |
DXAQGDLWTMXOLN-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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